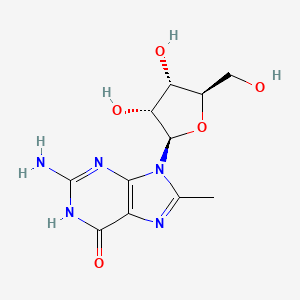

8-Methylguanosine

Description

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,14,15,20)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAVEKHKYYDMI-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576674 | |

| Record name | 8-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36799-17-4 | |

| Record name | 8-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methylguanosine: A Comprehensive Technical Guide on its Discovery, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylguanosine (m8G) is a purine (B94841) nucleoside analog that has garnered significant interest in the fields of nucleic acid chemistry and molecular biology. Initially identified as a product of free radical-induced damage to RNA and ribonucleosides, its unique properties, particularly its profound ability to stabilize Z-DNA and Z-RNA structures, have made it a valuable tool for studying nucleic acid conformation and protein-nucleic acid interactions. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its synthesis, purification, and characterization. Furthermore, it explores its biological significance, primarily as a marker of oxidative stress, and the current understanding of its formation. This document is intended to serve as a comprehensive resource for researchers and professionals working with or encountering this modified nucleoside.

Discovery and History

The discovery of this compound is rooted in the broader investigation of cellular damage induced by free radicals. Unlike many other modified nucleosides, which are the result of specific enzymatic activity, this compound was identified as an adduct formed from the attack of methyl radicals on guanosine (B1672433). One of the key early studies in this area examined the proliferative properties of C8-substituted guanine (B1146940) ribonucleosides as analogs of adducts formed from free radical attack on RNA and ribonucleosides[1]. This research highlighted that this compound, along with 8-oxo-7,8-dihydroguanosine (8-OxoG), could be synthesized in significant yields and were shown to induce cell proliferation, suggesting a potential role for these radical adducts in cellular signaling and growth[1].

The primary biological significance of this compound and its deoxy-counterpart, 8-methyl-2'-deoxyguanosine, stems from their formation as a result of oxidative and alkylating damage to nucleic acids[2]. While the cellular machinery for repairing various DNA lesions is extensive, the specific pathways for this compound in RNA are less understood. Its presence in biological systems is generally considered a marker of oxidative stress and nucleic acid damage rather than a functional, enzymatically-catalyzed modification.

A significant milestone in this compound research was the discovery of its remarkable ability to stabilize the left-handed Z-DNA conformation[3]. It was found that the incorporation of this compound into oligonucleotides dramatically favors the B-DNA to Z-DNA transition, even under physiological salt conditions[3]. This property is attributed to the steric hindrance of the methyl group at the C8 position, which favors the syn conformation of the guanine base, a hallmark of Z-DNA. This discovery has made this compound a powerful tool for researchers studying the structure and function of Z-DNA and Z-RNA. More recently, 2'-O-Methyl-8-methylguanosine (m8Gm) has been developed as an even more potent stabilizer of Z-RNA, facilitating structural studies of this otherwise transient conformation.

Physicochemical Properties and Quantitative Data

This compound exhibits distinct physicochemical properties that differentiate it from its canonical counterpart, guanosine. The presence of the methyl group at the C8 position has a profound impact on its conformational preference and its ability to influence the structure of nucleic acids.

Conformational Preference

The most significant consequence of C8-methylation is the strong preference for the syn conformation around the glycosidic bond. In this conformation, the purine base is positioned over the ribose sugar ring. This is in contrast to the canonical B-DNA and A-RNA structures where purines are predominantly in the anti conformation. This inherent syn preference is the primary reason for the potent Z-DNA and Z-RNA stabilizing effects of this compound.

Stabilization of Z-form Nucleic Acids

The incorporation of this compound into DNA and RNA oligonucleotides significantly lowers the energetic barrier for the transition from the right-handed B- or A-form to the left-handed Z-form. This stabilization effect has been quantified in various studies.

| Parameter | Native RNA (r(CGCGCG)2) | RNA with one m8Gm (r(CGC[m8Gm]CG)2) | RNA with two m8Gms (r(C[m8Gm]C[m8Gm]CG)2) | Reference |

| Midpoint NaClO4 concentration for A-Z transition (mM) | 4090 | 880 | 100 |

| RNA Duplex | Melting Temperature (Tm) in 7M NaClO4 (°C) | ΔTm relative to native RNA (°C) | Reference |

| native RNA r(CGCGCG)2 | ~58 | - | |

| r(CGC[m8Gm]CG)2 (one m8Gm) | ~64 | +6 | |

| r(C[m8Gm]C[m8Gm]CG)2 (two m8Gms) | ~73 | +15 | |

| native RNA r(CGCGUGCG)/r(CGCACGCG) | ~60 | - | |

| r(C[m8Gm]CGU[m8Gm]CG)/r(C[m8Gm]CAC[m8Gm]CG) (four m8Gms) | ~75 | +15 |

Biological Significance

Marker of Oxidative Damage

The primary biological relevance of this compound is as a biomarker for oxidative and alkylating damage to RNA. Free radicals, particularly methyl radicals, can attack the C8 position of guanine, leading to the formation of this compound. Its presence in cellular RNA can be indicative of heightened oxidative stress and may have implications for RNA stability and function.

Induction of Cell Proliferation

Studies have shown that this compound can induce B-cell proliferation and increase [3H]thymidine uptake in certain cell lines, such as Swiss mouse splenocytes and mouse embryo 3T3 fibroblasts. This suggests that the presence of such adducts in RNA might trigger cellular responses, although the precise mechanisms and signaling pathways remain to be elucidated. It is proposed that these compounds act intracellularly, as their proliferative effects are blocked by nucleoside transport inhibitors.

Absence of Known Enzymatic Synthesis or Direct Signaling Pathway

Currently, there is no known dedicated enzyme responsible for the synthesis of this compound in RNA or DNA. This is in contrast to other methylated guanosines like N1-methylguanosine (m1G) and 7-methylguanosine (B147621) (m7G), for which specific methyltransferases have been identified. The prevailing evidence suggests that this compound is a product of non-enzymatic radical reactions. Consequently, there are no known signaling pathways that are directly initiated or regulated by this compound as a primary signaling molecule. Its biological effects are more likely secondary consequences of nucleic acid damage.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound and oligonucleotides containing this modification.

Synthesis of this compound

This compound can be synthesized from guanosine through a free radical-mediated methylation reaction.

Materials:

-

Guanosine

-

t-Butyl hydroperoxide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iron(II) sulfate (B86663) heptahydrate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Protocol:

-

Dissolve guanosine in DMSO.

-

Add a solution of iron(II) sulfate heptahydrate in water to the guanosine solution.

-

Slowly add t-butyl hydroperoxide to the reaction mixture at room temperature.

-

Stir the reaction for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield this compound. A yield of approximately 28% can be expected.

Synthesis of Oligonucleotides containing 2'-O-Methyl-8-methylguanosine

The incorporation of 2'-O-Methyl-8-methylguanosine (m8Gm) into RNA oligonucleotides is typically achieved using phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

Protocol:

-

Phosphoramidite Synthesis: Synthesize the 2'-O-Methyl-8-methylguanosine phosphoramidite building block from 2'-O-methylguanosine. This involves protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

-

Automated Solid-Phase Synthesis: Utilize a standard DNA/RNA synthesizer for the automated synthesis of the desired oligonucleotide sequence on a solid support. The synthesized m8Gm phosphoramidite is used in the appropriate coupling cycle.

-

Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups using standard deprotection protocols (e.g., with aqueous ammonia (B1221849) and/or other deprotection reagents).

-

Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization Techniques

HPLC is a crucial technique for the purification and analysis of this compound and oligonucleotides containing it.

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., Supelcosil LC-18, 5 µm, 4.6 x 250 mm).

Mobile Phase:

-

A typical mobile phase system consists of a gradient of methanol in an aqueous buffer, such as 0.05 M ammonium (B1175870) acetate (B1210297) (pH 5.9).

Procedure:

-

Dissolve the sample in the initial mobile phase buffer.

-

Inject the sample onto the column.

-

Elute the compounds using a linear gradient of increasing methanol concentration.

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The retention time will be specific for this compound or the modified oligonucleotide.

Mass spectrometry is used to confirm the molecular weight of synthesized this compound and the integrity of modified oligonucleotides. Electrospray ionization (ESI) is a commonly used ionization method.

Procedure:

-

Prepare the sample in a suitable solvent for ESI-MS (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium acetate).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the conformation of nucleic acids containing this modification. Both 1H and 31P NMR are informative. For oligonucleotides, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for determining the three-dimensional structure.

Sample Preparation:

-

Dissolve the sample in D2O or a mixture of H2O/D2O in a suitable buffer (e.g., 5 mM sodium phosphate, pH 7.0).

1H NMR:

-

The 1H NMR spectrum of this compound will show characteristic signals for the ribose protons and a singlet for the C8-methyl group.

2D NOESY for Oligonucleotides:

-

Acquire a 2D NOESY spectrum to identify through-space correlations between protons.

-

For a Z-form duplex containing m8Gm, a strong NOE cross-peak between the C1'H of the ribose and the C8-methyl protons of the guanine base is indicative of the syn conformation.

Conclusion

This compound, initially characterized as a product of nucleic acid damage, has evolved into a valuable molecular tool for the study of nucleic acid structure and function. Its potent ability to stabilize Z-form DNA and RNA has provided researchers with a means to investigate these alternative nucleic acid conformations under physiologically relevant conditions. While its direct role in cellular signaling pathways remains to be established, its presence as a marker of oxidative stress underscores its importance in the context of cellular health and disease. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and characterization of this compound and its-containing oligonucleotides, enabling further exploration of its properties and applications in molecular biology, drug development, and diagnostics.

References

8-Methylguanosine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylguanosine is a modified purine (B94841) nucleoside that has garnered significant interest in the scientific community for its profound impact on the conformation of nucleic acids and its potential as a therapeutic agent. This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of this compound. It details experimental protocols for its synthesis and analysis and visualizes key concepts through structured diagrams, offering a valuable resource for researchers in molecular biology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a derivative of guanosine (B1672433) with a methyl group substituted at the C8 position of the purine ring. This seemingly minor modification has significant stereochemical consequences, profoundly influencing its biological activity.

An In-depth Technical Guide to the Synthesis of 8-Methylguanosine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 8-Methylguanosine and its various analogs. It is designed to furnish researchers and professionals in the field of drug development with detailed methodologies, quantitative data, and a clear understanding of the chemical workflows involved in the synthesis of these important compounds. 8-Substituted guanosine (B1672433) derivatives are of significant interest due to their potential as therapeutic agents and their utility as molecular probes in biochemical and structural studies.[1][2]

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily revolves around a few key strategies, each with its own advantages and challenges. The choice of method often depends on the desired analog and the starting materials available. The main approaches include:

-

Direct Methylation: This approach involves the direct introduction of a methyl group at the C8 position of guanosine.

-

Synthesis from 8-Halogenated Precursors: A common and versatile method that utilizes an 8-halogenated guanosine derivative as a scaffold for introducing various substituents via cross-coupling reactions.

-

Multi-step Synthesis with Protecting Groups: This strategy is often necessary for more complex analogs or when regioselectivity is critical. It involves the protection of reactive functional groups on the guanosine core, followed by modification at the C8 position and subsequent deprotection.

Experimental Protocols and Data

This section details the experimental procedures for the key synthetic methodologies, accompanied by tables summarizing the quantitative data for easy comparison.

Method 1: Synthesis of 8-Bromoguanosine (B14676) Derivatives (Precursors)

A crucial first step for many analog syntheses is the bromination of guanosine at the C8 position. This 8-bromoguanosine derivative then serves as a versatile precursor.

Experimental Protocol: Bromination of Guanosine 5'-monophosphate

A typical procedure for the bromination of guanosine 5'-monophosphate (GMP) involves the following steps:

-

Guanosine 5'-monophosphate is dissolved in a suitable buffer solution, often an acetate (B1210297) buffer.

-

An excess of bromine water is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete.

-

The excess bromine is quenched, for example, by bubbling air through the solution or by adding a reducing agent like sodium bisulfite.

-

The product, 8-bromo-guanosine 5'-monophosphate (8-Br-GMP), is then purified, commonly by recrystallization or chromatography.[3]

| Precursor Synthesis | Starting Material | Reagents | Yield | Reference |

| 8-Bromo-guanosine 5'-monophosphate | Guanosine 5'-monophosphate | Bromine water | Not specified | [3] |

| 8-Bromo-2′-O-methylguanosine 5′-monophosphate | 2′-O-methylguanosine 5′-monophosphate | Not specified | Not specified | [3] |

Method 2: Suzuki-Miyaura Cross-Coupling for 8-Aryl and 8-Alkyl Guanosine Analogs

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. In the context of this compound analog synthesis, it is used to introduce aryl or other organic moieties at the C8 position, starting from an 8-bromoguanosine precursor.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The general protocol for the Suzuki-Miyaura coupling on 8-bromoguanosine derivatives is as follows:

-

The 8-bromoguanosine derivative (e.g., 8-Br-GMP) is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

-

A palladium catalyst, such as Pd(OAc)2, and a suitable ligand are added.

-

A base, typically cesium carbonate (Cs2CO3), is added to the reaction mixture.

-

The corresponding boronic acid (R-B(OH)2) is added as the coupling partner.

-

The reaction mixture is heated to a high temperature (e.g., 90–95 °C) for a period ranging from 15 to 60 minutes.

-

After the reaction is complete, the product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

| Suzuki-Miyaura Coupling Products | Starting Material | Coupling Partner (Boronic Acid) | Catalyst/Base | Yield | Reference |

| 8-Aryl-guanosine derivatives | 8-Bromo-guanosine derivatives | Various aryl boronic acids | Pd(OAc)2 / Cs2CO3 | Not specified |

Synthesis Workflow for 8-Substituted Guanosine Analogs via Suzuki-Miyaura Coupling

Caption: Workflow for synthesizing 8-substituted guanosine analogs.

Method 3: Multi-step Synthesis of 2′-O-Methyl-8-methylguanosine

For certain analogs, such as 2′-O-Methyl-8-methylguanosine (m⁸Gm), a multi-step synthesis involving protection of reactive groups is necessary. This approach provides greater control over the reaction and allows for the synthesis of more complex molecules.

Experimental Protocol: Synthesis of m⁸Gm

The synthesis of 2′-O-Methyl-8-methylguanosine has been achieved using phosphoramidite (B1245037) chemistry, starting from 2′-O-methyl guanosine. The key steps involve:

-

Protection of Functional Groups: The reactive hydroxyl and amino groups on the 2′-O-methyl guanosine are protected using appropriate protecting groups to prevent unwanted side reactions.

-

Introduction of the Methyl Group: A methyl group is introduced at the C8 position. This can be achieved through various methylation reactions.

-

Deprotection: The protecting groups are removed to yield the final product, 2′-O-Methyl-8-methylguanosine.

-

Purification: The final compound is purified, typically by RP-HPLC.

| Multi-step Synthesis Product | Starting Material | Key Reagents | Yield | Reference |

| 2′-O-Methyl-8-methylguanosine | 2′-O-methyl guanosine | Phosphoramidite chemistry reagents | Not specified |

Logical Workflow for the Multi-step Synthesis of 2′-O-Methyl-8-methylguanosine

Caption: Multi-step synthesis of 2′-O-Methyl-8-methylguanosine.

Biological Context and Signaling Pathways

This compound and its analogs are not only synthetic targets but also have significant biological implications. A notable example is the role of 2′-O-Methyl-8-methylguanosine in stabilizing Z-RNA.

Z-RNA Stabilization by 2′-O-Methyl-8-methylguanosine

Z-RNA is a left-handed helical form of RNA that is less common than the canonical A-form. The transition from A-RNA to Z-RNA typically requires high salt concentrations. However, the incorporation of 2′-O-Methyl-8-methylguanosine into an RNA oligonucleotide dramatically stabilizes the Z-form, even under physiological salt conditions. This stabilization is attributed to the methyl group at the C8 position, which favors the syn conformation of the guanine (B1146940) base, a characteristic feature of Z-DNA and Z-RNA.

The ability to stabilize Z-RNA has important implications for studying its biological roles. Z-RNA is recognized by specific proteins, such as the Zα domain of the RNA-editing enzyme ADAR1, and is believed to be involved in the interferon-response pathway.

Proposed Signaling Cascade Involving Z-RNA

Caption: Proposed signaling pathway involving Z-RNA.

This guide provides a foundational understanding of the synthesis of this compound and its analogs. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to synthesize these compounds for various applications, from fundamental biochemical studies to the development of novel therapeutic agents. The visualization of synthetic workflows and biological pathways offers a clear and concise overview of the key processes involved.

References

The Elusive 8-Methylguanosine: A Technical Examination of its Putative Natural Occurrence and a Comparative Analysis with 7-Methylguanosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 8-methylguanosine (m8G) in biological systems. A comprehensive review of existing scientific literature reveals a conspicuous absence of evidence for this compound as a naturally occurring post-transcriptional or post-replicative modification in RNA or DNA across different species. In stark contrast, its isomer, 7-methylguanosine (B147621) (m7G), is a well-documented and abundant modification with critical biological functions. This document provides a detailed comparative analysis of this compound and 7-methylguanosine, summarizing quantitative data for m7G, outlining experimental protocols for its detection, and illustrating its role in cellular signaling pathways. While this compound finds utility as a synthetic tool in structural biology, its natural presence in organisms remains unsubstantiated.

The Question of Natural this compound

Despite extensive research into the epitranscriptome and DNA modifications, there is no significant body of evidence to support the natural occurrence of this compound in RNA or DNA of any species studied to date. The overwhelming majority of research on guanosine (B1672433) methylation focuses on methylation at the N7, N1, N2, and O6 positions. The C8 position of guanine (B1146940) is, however, a known site for other types of modification, notably oxidative damage leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a major DNA lesion.[1][2] The enzymatic machinery for DNA repair, such as 8-oxoguanine DNA glycosylase (OGG1), is specific for this oxidative adduct, with no known enzymes identified for the insertion or removal of a methyl group at the C8 position.[3][4]

While synthetic this compound and its derivatives, such as 2'-O-Methyl-8-methylguanosine (m8Gm), have been synthesized and used in laboratory settings to study nucleic acid structure, particularly to stabilize Z-RNA conformations, these are artificial constructs.[5][6][7] The primary literature mentioning "this compound" often refers to these synthetic analogs or lists it as a substance in studies where the focus is on other methylated nucleosides.

A Tale of Two Isomers: this compound vs. 7-Methylguanosine

The biological significance of guanosine methylation is exemplified by 7-methylguanosine (m7G), a ubiquitous and functionally critical modification. The following sections provide a detailed overview of m7G, offering a comparative context to the apparent absence of natural m8G.

Natural Occurrence and Abundance of 7-Methylguanosine

7-Methylguanosine is found in all domains of life and in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[8][9] Its abundance varies depending on the RNA type and cellular conditions.

-

mRNA: The most well-known occurrence of m7G is in the 5' cap structure (m7GpppN) of eukaryotic mRNAs, which is essential for mRNA stability, splicing, nuclear export, and translation initiation.[10] Internal m7G modifications within mRNA have also been identified and are dynamically regulated.[8][9]

-

tRNA: m7G is a common modification in the variable loop of tRNAs, where it contributes to the structural stability of the tRNA molecule.[10]

-

rRNA: m7G modifications are present in rRNA and are thought to play a role in ribosome biogenesis and function.

Quantitative data on m7G levels are often presented as a ratio to unmodified guanosine or total RNA.

| RNA Type | Organism/Cell Line | Location | Abundance (m7G/G ratio or other metric) | Reference |

| mRNA | Human/Mouse Cells | 5' Cap | 1 per molecule | [10] |

| mRNA (internal) | Human/Mouse Cells | 5'UTR, CDS, 3'UTR | ~0.02% - 0.05% | [8] |

| tRNA | Various | Variable Loop | Varies by tRNA species | [10] |

| Urine (as a biomarker) | Human | - | 8.77 ± 2.61 mg/g creatinine (B1669602) (mean ± SD) | [11] |

Biosynthesis of 7-Methylguanosine

The methylation of guanosine at the N7 position is catalyzed by specific methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl donor.

-

mRNA Capping: The formation of the m7G cap is a multi-step enzymatic process in the nucleus involving RNA triphosphatase, guanylyltransferase, and (guanine-N7-)-methyltransferase.

-

Internal mRNA and tRNA methylation: Enzymes such as METTL1-WDR4 complex in mammals are responsible for internal m7G modifications in mRNA and tRNA.

References

- 1. DNA repair - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

The Stabilizing Role of 8-Methylguanosine in Z-DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of DNA is a critical aspect of its biological function. Beyond the canonical right-handed B-form, DNA can adopt alternative structures, including the left-handed Z-DNA. The transition from B-DNA to Z-DNA is a dynamic process influenced by various factors, including base modifications. This technical guide provides a comprehensive overview of the function of 8-Methylguanosine (8-mG) as a potent stabilizer of the Z-DNA conformation. We will delve into the quantitative thermodynamic data, detailed experimental protocols for characterization, and the potential biological implications of 8-mG-induced Z-DNA stabilization, particularly in the context of innate immunity.

Introduction: The B-Z Transition and the Influence of Base Modification

DNA is not a static molecule; its structure can change in response to its environment and sequence context. The transition from the common B-DNA to the Z-DNA conformation is a significant structural change, characterized by a reversal of the helical sense from right-handed to left-handed and a "zigzag" sugar-phosphate backbone. This transition is energetically unfavorable under physiological conditions but can be induced by high salt concentrations, negative supercoiling, and specific protein binding.

Chemical modifications of DNA bases can profoundly influence the B-Z equilibrium. One such modification is the methylation of guanine (B1146940) at the C8 position to form 8-methylguanine (B1496458). This modification significantly lowers the energetic barrier for the B-Z transition, making Z-DNA formation more favorable even under physiological salt conditions.[1][2] This stabilization is attributed to the steric clash between the methyl group and the sugar-phosphate backbone, which favors the syn conformation of the guanine base, a hallmark of Z-DNA. In the B-DNA conformation, purines are typically in the anti conformation.

Quantitative Data: The Thermodynamic Impact of this compound on Z-DNA Stability

The stabilizing effect of this compound on Z-DNA has been quantified through various biophysical studies. The primary method for monitoring the B-Z transition is Circular Dichroism (CD) spectroscopy, which is highly sensitive to the helical structure of DNA. The midpoint of the salt-induced B-Z transition (the salt concentration at which 50% of the DNA is in the Z-form) is a key parameter for quantifying the stability of the Z-conformation.

Table 1: Midpoint of NaCl Concentration for B-Z Transition of Oligonucleotides with and without 8-Methylguanine

| Oligonucleotide Sequence | Modification | Midpoint NaCl Concentration (M) | Reference |

| d(CGCGCG)₂ | None | ~2.5 | [3] |

| d(CGC[m⁸G]CG)₂ | One 8-methylguanine | ~0.03 | [4] |

| d(CG[m⁸G]CGCG)₂ | One 8-methylguanine | ~0.05 | [3] |

| d([m⁸G]CGCGC)₂ | One 8-methylguanine | ~0.1 | |

| d(C[m⁸G]C[m⁸G]CG)₂ | Two 8-methylguanines | < 0.01 |

This table clearly demonstrates that the incorporation of even a single 8-methylguanine residue dramatically reduces the salt concentration required to induce the Z-DNA conformation.

Table 2: Thermodynamic Parameters for the B-Z Transition

| Parameter | Unmodified d(CGCGCG)₂ | d(CGC[m⁸G]CG)₂ | Reference |

| ΔG° (kcal/mol) at 298 K | Positive (favors B-DNA) | Negative (favors Z-DNA) | |

| ΔΔG° of stabilization (kcal/mol) | - | ~ -2 to -4 |

The change in Gibbs free energy (ΔG°) indicates that 8-methylguanine shifts the equilibrium towards the Z-DNA conformation. The negative ΔΔG° value quantifies the significant stabilization provided by the methyl group.

Experimental Protocols: Characterizing the B-Z Transition

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the primary technique used to monitor the B-Z DNA transition due to the distinct spectral signatures of the right-handed B-form and the left-handed Z-form.

Objective: To determine the midpoint of the salt-induced B-Z transition for an oligonucleotide containing this compound.

Materials:

-

Lyophilized DNA oligonucleotide (with and without 8-mG modification)

-

High-purity water (Milli-Q or equivalent)

-

Buffer solution (e.g., 10 mM Sodium Phosphate, pH 7.4)

-

High concentration NaCl solution (e.g., 5 M)

-

CD Spectropolarimeter

-

Quartz cuvette with a 1 cm path length

-

Micropipettes and sterile, nuclease-free tips

Protocol:

-

Sample Preparation:

-

Resuspend the lyophilized DNA oligonucleotides in the buffer solution to a stock concentration of ~100 µM.

-

Determine the precise concentration using UV-Vis spectrophotometry at 260 nm.

-

Prepare a working solution of the DNA in the buffer at a final concentration of 5-10 µM in the quartz cuvette. The total volume will depend on the cuvette size.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the xenon lamp, allowing it to warm up for at least 30 minutes for stabilization.

-

Set the measurement parameters:

-

Wavelength range: 220 nm to 320 nm

-

Data pitch: 1 nm

-

Scanning speed: 100 nm/min

-

Bandwidth: 1 nm

-

Response time: 1 sec

-

Accumulations: 3-5 scans for each spectrum to improve the signal-to-noise ratio.

-

-

Set the temperature control to 25°C.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer solution in the same cuvette.

-

Record the CD spectrum of the DNA sample in the low salt buffer. This will represent the B-DNA conformation, characterized by a positive peak around 275 nm and a negative peak around 245 nm.

-

Begin the salt titration by adding small aliquots of the high concentration NaCl solution to the cuvette. Mix gently but thoroughly after each addition.

-

After each addition of NaCl, record a new CD spectrum.

-

Continue the titration until the spectral changes saturate, indicating the complete transition to the Z-form. The Z-DNA conformation is characterized by a negative peak around 295 nm and a positive peak around 260 nm.

-

-

Data Analysis:

-

Subtract the buffer baseline from each DNA spectrum.

-

Monitor the change in ellipticity at a characteristic wavelength, typically 295 nm, where the difference between the B and Z forms is maximal.

-

Plot the ellipticity at 295 nm as a function of the NaCl concentration.

-

Fit the resulting titration curve to a sigmoidal function to determine the midpoint of the transition (the NaCl concentration at which the change in ellipticity is half-maximal).

-

Visualizing Key Processes and Pathways

The B-Z DNA Transition Facilitated by this compound

Caption: B-Z DNA transition facilitated by this compound.

Experimental Workflow for CD Spectroscopy

Caption: Experimental workflow for studying Z-DNA stabilization.

Biological Implications: Z-DNA, this compound, and Innate Immunity

The stabilization of Z-DNA by modifications like 8-methylation is not merely a biophysical curiosity; it has significant biological implications. Z-DNA can be recognized by specific proteins containing a Zα domain. One such protein is Z-DNA binding protein 1 (ZBP1), a cytosolic sensor that plays a crucial role in the innate immune system.

ZBP1 can recognize viral Z-DNA or Z-RNA, triggering a signaling cascade that leads to programmed cell death (necroptosis) of the infected cell and the production of pro-inflammatory cytokines. This serves as a defense mechanism against viral infections. The stabilization of Z-DNA by factors such as this compound could potentially modulate the sensitivity of this pathway.

Another important Zα domain-containing protein is the RNA editing enzyme ADAR1. ADAR1 can bind to Z-RNA and is involved in editing double-stranded RNA, a process that is critical for preventing the activation of the innate immune response by endogenous dsRNA.

ZBP1-Mediated Innate Immune Signaling Pathway

References

- 1. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Investigation of B-Z transitions with DNA oligonucleotides containing 8-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Stabilizing Influence of 8-Methylguanosine on Z-RNA Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unusual left-handed Z-RNA helical conformation, long a subject of scientific curiosity, is increasingly recognized for its potential biological roles, particularly in the innate immune response. However, the inherent instability of Z-RNA under physiological conditions has historically hampered its study. The introduction of modified nucleosides, specifically 8-Methylguanosine (m8G) and its 2'-O-methylated counterpart (m8Gm), has proven to be a pivotal advancement, enabling researchers to stabilize Z-RNA and unlock its structural and functional secrets. This technical guide provides an in-depth exploration of the role of this compound in Z-RNA structure and stability, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular processes.

The A- to Z-RNA Transition and the Role of this compound

RNA typically adopts a right-handed A-form helix. The transition to the left-handed Z-form is energetically unfavorable and requires specific conditions, such as high salt concentrations[1][2]. This transition is characterized by a "zig-zag" phosphate (B84403) backbone and alternating purine (B94841) and pyrimidine (B1678525) residues, with purines adopting a syn conformation.

The methylation of guanosine (B1672433) at the C8 position is a key chemical modification that significantly promotes the Z-conformation in both DNA and RNA[3][4][5]. The methyl group at this position creates steric hindrance in the anti conformation, which is favored in A- and B-form helices. Consequently, the guanine (B1146940) base is predisposed to adopt the syn conformation, a hallmark of the Z-form helix[2][6]. The 2'-O-methyl modification on the ribose sugar further contributes to the stability of the Z-form, likely by favoring the C3'-endo sugar pucker characteristic of Z-RNA[2][7]. The incorporation of 2′-O-Methyl-8-methylguanosine (m8Gm) into RNA oligonucleotides has been shown to dramatically stabilize the Z-RNA structure, even under physiological salt concentrations[2][8][9][10].

Quantitative Analysis of Z-RNA Stabilization by m8Gm

The stabilizing effect of m8Gm on Z-RNA has been quantified through various biophysical techniques, primarily circular dichroism (CD) spectroscopy. The A-to-Z transition can be monitored by observing the characteristic CD spectral changes as a function of salt concentration. The midpoint of this transition (the salt concentration at which 50% of the RNA is in the Z-form) serves as a direct measure of Z-RNA stability. Thermodynamic parameters, such as the melting temperature (Tm) and the change in Gibbs free energy (ΔG°), further elucidate the energetic contributions of the m8Gm modification.

Midpoint of A-Z Transition (NaClO₄ Concentration)

| RNA Sequence | Midpoint [NaClO₄] (mM) | Reference |

| r(CGCGCG)₂ | 4090 | [2][11] |

| r(CGC[m⁸Gm]CG)₂ | 880 | [2][11] |

| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 100 | [2][11] |

| r(CGCGUGCG)/r(CGCACGCG) | 5430 | [11] |

| r(CGCGUGCG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 2360 | [11] |

| r(C[m⁸Gm]CGU[m⁸Gm]CG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 850 | [11] |

Table 1: Midpoint NaClO₄ concentrations required to induce the A-to-Z transition in various RNA oligonucleotides. The presence of m⁸Gm significantly lowers the required salt concentration, indicating a stabilization of the Z-form.

Thermodynamic Parameters of Z-RNA Formation

| Oligonucleotide | Tₘ (°C) | ΔTₘ (°C) | ΔG° (kcal/mol) | Reference |

| r(CGCGCG)₂ | 33.5 | - | -1.1 | [11] |

| r(CGC[m⁸Gm]CG)₂ | 40.0 | +6.5 | -1.7 | [11] |

| r(C[m⁸Gm]C[m⁸Gm]CG)₂ | 45.7 | +12.2 | -2.1 | [11] |

| r(CGCGUGCG)/r(C[m⁸Gm]CAC[m⁸Gm]CG) | 45.7 | +8.0 | -2.5 | [11] |

Table 2: Thermodynamic parameters for the A-to-Z transition of m⁸Gm-containing RNAs. The melting temperature (Tₘ) increases with the incorporation of m⁸Gm, and the Gibbs free energy of formation (ΔG°) becomes more favorable, indicating enhanced thermodynamic stability of the Z-RNA duplex.[2][7]

Experimental Methodologies

Synthesis of m8Gm-Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides incorporating m8Gm is achieved using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer[2]. The key component, the 2′-O-methyl-8-methylguanosine phosphoramidite, is synthesized through a multi-step process starting from 2'-O-methylguanosine[2][12].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids[13]. The A-form and Z-form of RNA have distinct CD spectra. The A-form exhibits a positive Cotton effect around 260 nm and a negative band around 210 nm, while the Z-form displays a negative peak between 280-300 nm and a positive peak around 260 nm[2][14][15][16].

Protocol for Monitoring A-to-Z Transition:

-

Prepare RNA samples at a known concentration (e.g., 0.15 mM base concentration) in a low-salt buffer (e.g., 5 mM sodium phosphate, pH 7.0)[11].

-

Record CD spectra at a constant temperature (e.g., 10°C) over a range of wavelengths (e.g., 200-320 nm).

-

Titrate the sample with a high-salt solution (e.g., 7 M NaClO₄) and record spectra at various salt concentrations[2][11].

-

Plot the change in CD signal at a characteristic wavelength (e.g., 295 nm) as a function of salt concentration to determine the midpoint of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about nucleic acids in solution. Specific nuclear Overhauser effects (NOEs) can confirm the syn conformation of the guanosine bases and the overall Z-form helical structure[2][8]. For instance, a strong NOE between the H8 proton (or the C8-methyl protons in m8G) and the H1' proton of the ribose is indicative of the syn conformation[2][6].

Protocol for NMR Structural Analysis:

-

Prepare a concentrated sample of the m8Gm-modified RNA oligonucleotide in an appropriate buffer (e.g., 5 mM sodium phosphate, pH 7.0) containing a high concentration of salt (e.g., 7 M NaClO₄) to ensure the Z-conformation[2].

-

Acquire a series of 2D NMR spectra, including NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton chemical shifts.

-

Analyze the NOESY spectra for characteristic cross-peaks that define the Z-RNA structure, such as the intra-residue H8/H1' NOEs for syn guanosines and specific inter-residue NOEs along the sugar-phosphate backbone[2][6].

-

Use the NOE-derived distance restraints in computational modeling to generate a high-resolution 3D structure of the Z-RNA duplex[3][4].

Visualizing Key Processes

B-DNA to Z-RNA Transition

Caption: The transition from the canonical right-handed A-RNA to the left-handed Z-RNA is facilitated by high salt concentrations and significantly stabilized by this compound modification.

Experimental Workflow for Z-RNA Analysis

Caption: A typical experimental workflow for studying m8Gm-modified Z-RNA, from synthesis to structural and functional characterization.

Biological Implications: Z-RNA and the ADAR1-Mediated Immune Response

The stabilization of Z-RNA by modifications like m8G is not merely a biophysical curiosity. It has profound implications for understanding the biological roles of Z-RNA. One of the most significant contexts is the interaction of Z-RNA with the Zα domain of the RNA-editing enzyme ADAR1 (Adenosine Deaminase Acting on RNA 1)[2][10]. ADAR1 is crucial for preventing the activation of the innate immune system by endogenous double-stranded RNA (dsRNA)[17][18][19][20].

The p150 isoform of ADAR1 contains a Zα domain that specifically recognizes and binds to Z-form nucleic acids[17][20][21]. This binding is thought to be a key step in targeting ADAR1 to specific dsRNA substrates, where it catalyzes the deamination of adenosine (B11128) to inosine (B1671953) (A-to-I editing). This editing process marks the dsRNA as "self," preventing it from being recognized by cytosolic dsRNA sensors like MDA5, which would otherwise trigger a detrimental type I interferon response[17][19][22]. The ability of m8Gm to stabilize Z-RNA has been instrumental in studying the binding of the ADAR1 Zα domain and understanding how this interaction contributes to the prevention of autoimmune disorders[2][17][19].

ADAR1 Signaling Pathway

Caption: The Zα domain of ADAR1 recognizes and binds to Z-RNA, leading to A-to-I editing that prevents the activation of the MDA5-mediated interferon response.

Conclusion

This compound and its derivatives have emerged as indispensable tools for the study of Z-RNA. By effectively stabilizing this otherwise transient conformation, these modified nucleosides have enabled detailed structural and thermodynamic characterization. The quantitative data clearly demonstrate a significant stabilization of the Z-form, facilitating its study under physiologically relevant conditions. The detailed experimental protocols provide a roadmap for researchers seeking to investigate Z-RNA. Furthermore, the ability to generate stable Z-RNA substrates has been crucial in elucidating the biological roles of Z-RNA, particularly its interaction with the ADAR1 enzyme and its importance in maintaining immune homeostasis. As research in this area continues, the use of this compound-modified RNA will undoubtedly play a central role in uncovering new functions of Z-RNA and its potential as a target for therapeutic intervention.

References

- 1. 'Z-RNA'--a left-handed RNA double helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2'- O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. symposium.foragerone.com [symposium.foragerone.com]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. Evidence for Z-form RNA by vacuum UV circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Evidence for Z-form RNA by vacuum UV circular dichroism | Semantic Scholar [semanticscholar.org]

- 17. Deciphering the Biological Significance of ADAR1-Z-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of ADAR1 editing activity by Z-RNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recognition of Z-RNA by ADAR1 limits interferon responses — Immunology [immunology.ox.ac.uk]

- 20. biorxiv.org [biorxiv.org]

- 21. Zα and Zβ Localize ADAR1 to Flipons That Modulate Innate Immunity, Alternative Splicing, and Nonsynonymous RNA Editing [mdpi.com]

- 22. To “Z” or not to “Z”: Z-RNA, self-recognition, and the MDA5 helicase | PLOS Genetics [journals.plos.org]

8-Methylguanosine: A Purine Nucleoside Analog with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylguanosine is a modified purine (B94841) nucleoside analog of guanosine (B1672433), characterized by a methyl group substitution at the C8 position of the purine ring. This seemingly minor modification imparts significant and diverse biological activities, positioning this compound and its derivatives as molecules of interest in cancer research, immunology, and structural biology. As a purine nucleoside analog, it has been investigated for its potential antitumor properties, which are often associated with the inhibition of DNA synthesis and the induction of apoptosis[1][2]. Furthermore, the methyl group at the C8 position favors a syn conformation of the nucleobase, making this compound a powerful stabilizer of left-handed Z-form DNA and RNA structures[3][4][5]. The formation and stabilization of these non-canonical nucleic acid structures have been implicated in the regulation of gene expression and the innate immune response, particularly through the interferon signaling pathway.

This technical guide provides a comprehensive overview of this compound, consolidating key data on its synthesis, biological effects, and the molecular pathways it influences. It is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and molecular biology.

Physicochemical Properties and Structural Features

The introduction of a methyl group at the 8-position of the guanine (B1146940) base in this compound has profound effects on its conformational preferences. This substitution sterically favors the syn glycosidic bond conformation, which is a key determinant for the stabilization of Z-form nucleic acids.

Spectroscopic Data

The structural characteristics of this compound and its derivatives have been elucidated through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is instrumental in confirming the structure of this compound and its incorporation into oligonucleotides. Key chemical shifts for 8-methyl-2'-deoxyguanosine have been reported, providing a reference for its characterization. For oligonucleotides containing this compound, 2D NOESY experiments can confirm the syn conformation of the modified guanosine residues.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to study the conformational changes in DNA and RNA upon incorporation of this compound. The transition from the canonical right-handed B-form DNA to the left-handed Z-form is characterized by a distinct change in the CD spectrum. Similarly, the A-to-Z transition in RNA can be monitored by observing the characteristic spectral shifts.

-

UV Spectroscopy: UV absorbance is used for the quantification of this compound and oligonucleotides containing this modification. The UV absorption spectra of 8-substituted guanosine derivatives can be influenced by the substituent at the C8-position.

Synthesis and Purification

The synthesis of this compound typically involves the modification of a guanosine precursor. A common strategy is the bromination of guanosine at the C8 position to yield 8-bromoguanosine (B14676), followed by a methylation reaction.

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Bromination of Guanosine Guanosine is treated with bromine in an appropriate buffer to yield 8-bromoguanosine.

Step 2: Methylation of 8-Bromoguanosine The resulting 8-bromoguanosine can be methylated using a suitable methylating agent, such as a methyl radical source or a palladium-catalyzed cross-coupling reaction with a methyl donor.

Experimental Protocol: Purification by Recrystallization

Purification of the final product can be achieved through recrystallization.

-

Dissolve the crude this compound product in a minimal amount of a suitable hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Biological Activity

Stabilization of Z-form Nucleic Acids

A hallmark of this compound is its potent ability to stabilize Z-form DNA and RNA. The methyl group at the C8 position forces the guanine base into the syn conformation, which is a prerequisite for the formation of the left-handed Z-helix.

Quantitative Data on Z-DNA/Z-RNA Stabilization

| Parameter | Value | Context | Reference |

| ΔG of Z-DNA Stabilization | -0.8 kcal/mol | Contribution of a single 8-methylguanine (B1496458) in d(CGC[m⁸G]CG)₂ relative to the unmodified hexamer. | |

| Midpoint NaCl Concentration for B-Z Transition | 4.5 mM | For d(CGC[m⁸G]CG)₂. | |

| Midpoint NaClO₄ Concentration for A-Z Transition | 880 mM | For r(CGC[m⁸Gm]CG)₂. | |

| Midpoint NaClO₄ Concentration for A-Z Transition | 100 mM | For r(C[m⁸Gm]C[m⁸Gm]CG)₂. |

Effects on Cell Proliferation

This compound has been shown to induce cell proliferation in certain cell types. This effect appears to be cell-line specific.

Proliferation Data

| Cell Line | Effect of this compound | Assay | Reference |

| Swiss mouse splenocytes | Increased [³H]thymidine uptake | [³H]thymidine incorporation | |

| Mouse embryo 3T3 fibroblasts (A31) | Increased [³H]thymidine uptake | [³H]thymidine incorporation | |

| Mouse B16F10 melanoma | No significant effect | [³H]thymidine incorporation |

Anticancer Potential

As a purine nucleoside analog, this compound is suggested to have potential antitumor activity, likely through mechanisms involving the inhibition of DNA synthesis and induction of apoptosis. However, specific IC50 values for this compound against various cancer cell lines are not extensively reported in the currently available literature. The proliferative effects observed in some cell lines suggest a complex and context-dependent role in cancer biology.

Signaling Pathways

Apoptosis Induction

While direct studies on the apoptotic pathway induced by this compound are limited, the mechanism can be inferred from studies of related guanosine analogs, such as O⁶-methylguanine. The intrinsic apoptosis pathway is a likely candidate, involving the Bcl-2 family of proteins and the activation of caspases.

Interferon Signaling Pathway

The stabilization of Z-RNA by this compound derivatives links this molecule to the innate immune system, specifically the interferon response. The Zα domain of the RNA-editing enzyme ADAR1 (Adenosine Deaminase Acting on RNA 1) recognizes and binds to Z-RNA. This interaction is thought to prevent the activation of the MDA5-MAVS-mediated interferon signaling cascade, which would otherwise be triggered by the presence of double-stranded RNA, a hallmark of viral infection.

Experimental Workflows

Characterization of Z-DNA/Z-RNA Formation

A typical workflow to characterize the stabilization of Z-form nucleic acids by this compound involves synthesis, purification, and spectroscopic analysis.

Conclusion

This compound is a multifaceted purine nucleoside analog with significant implications for both basic research and therapeutic development. Its ability to potently stabilize Z-form nucleic acids provides a valuable tool for studying these alternative structures and their biological roles, particularly in the context of the innate immune response. While its potential as an anticancer agent is suggested by its classification as a purine analog, further quantitative studies are needed to fully elucidate its efficacy and mechanism of action in cancer cells. The detailed understanding of its synthesis, physicochemical properties, and interactions with biological systems, as outlined in this guide, will be crucial for harnessing the full potential of this compound in future research and drug discovery endeavors.

References

thermodynamic properties of 8-Methylguanosine containing oligonucleotides

An In-depth Technical Guide on the Thermodynamic Properties of 8-Methylguanosine Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of nucleobases within oligonucleotides is a critical area of research in molecular biology and drug development. This compound (m8G), a methylated derivative of guanosine (B1672433), has garnered significant attention due to its profound impact on the structural and thermodynamic properties of DNA and RNA. This technical guide provides a comprehensive overview of the thermodynamic effects of incorporating this compound into oligonucleotides. It summarizes key quantitative data, details the experimental protocols used for their characterization, and presents visual representations of the underlying molecular principles and experimental workflows. The primary focus is on the role of m8G in stabilizing the Z-DNA and Z-RNA conformations, a feature with significant implications for understanding biological processes and designing novel therapeutic agents.

Introduction: The Significance of this compound

Guanine (B1146940) is susceptible to chemical modification at the C8 position. The introduction of a methyl group at this position creates this compound (m8G). This seemingly minor modification has a dramatic effect on the local conformation of the nucleic acid duplex. The steric hindrance caused by the methyl group forces the guanine base to adopt a syn conformation around the glycosidic bond, in contrast to the typical anti conformation found in standard B-form DNA. This enforced syn conformation is a key characteristic of left-handed Z-DNA and Z-RNA, making this compound a powerful tool for stabilizing these alternative nucleic acid structures under physiological conditions.[1][2][3][4]

The ability to stabilize Z-DNA and Z-RNA is of great interest because these structures are implicated in various biological processes, including gene regulation, transcription, and the immune response to viral infections.[3] Understanding the thermodynamic consequences of m8G incorporation is therefore crucial for researchers developing tools to study these processes and for professionals designing oligonucleotides for therapeutic applications, such as antisense technology and RNA interference.

The Structural Impact of this compound

The fundamental impact of the C8 methylation of guanosine is the shift in the preferred glycosidic bond angle.

Caption: Guanosine vs. This compound Conformation.

The syn conformation induced by the 8-methyl group is a prerequisite for the formation of the left-handed Z-form helix. In alternating pyrimidine-purine sequences, such as d(CGCGCG), the purines must adopt the syn conformation to form Z-DNA. The incorporation of m8G significantly lowers the energy barrier for this transition.

Caption: Logical flow of m8G inducing Z-DNA formation.

Quantitative Thermodynamic Data

The stabilizing effect of this compound on the Z-conformation has been quantified through various studies. The data consistently show that m8G-containing oligonucleotides undergo the B-to-Z transition at significantly lower salt concentrations and exhibit greater thermodynamic stability in the Z-form.

Gibbs Free Energy of Z-DNA Stabilization

The introduction of m8G into a DNA hexamer provides a significant stabilization of the Z-conformation.

| Oligonucleotide Sequence | Modification | Stabilization Free Energy (ΔΔG) | Conditions | Reference |

| d(CGCGCG)₂ | Unmodified | Reference | 2.6 M NaCl | |

| d(CGC[m8G]CG)₂ | Single m8G | -0.8 kcal/mol | Relative to unmodified |

B-Z Transition Midpoints in DNA

The midpoint of the B-to-Z transition, typically measured as the NaCl concentration required to induce the transition, is a key indicator of Z-DNA stability. A lower midpoint signifies greater stability of the Z-form.

| Oligonucleotide Sequence | Midpoint NaCl Concentration (mM) | Reference |

| d(CGCGCG)₂ | > 2500 | |

| d(CGC[m8G]CG)₂ | 45 | |

| d(C[m8G]CAT[m8G]CG)₂ | 45 | |

| d(A[m8G]CAT[m8G]CT)₂ | 470 |

A-Z Transition Midpoints in RNA

Similar to DNA, incorporating a modified 2′-O-methyl-8-methylguanosine (m8Gm) stabilizes Z-RNA, an effect observed by a dramatic reduction in the required salt concentration for the A-to-Z transition.

| Oligonucleotide Sequence | Midpoint NaClO₄ Concentration (mM) | Reference |

| r(CGCGCG)₂ | 4090 | |

| r(CGC[m8Gm]CG)₂ | 880 | |

| r(CGCGUGCG) / r(C[m8Gm]CAC[m8Gm]CG) | 2360 |

Thermal Stability of Mismatched Duplexes

Studies have also explored the thermodynamic stability of 8-methyl-2'-deoxyguanosine (8-MedG) when paired with different bases, indicating its potential as a miscoding lesion.

| Duplex | Comparison | Finding | Reference |

| 8-MedG:dG | vs. dG:dG | More thermally and thermodynamically stable | |

| 8-MedG:dA | vs. dG:dA | More thermodynamically stable |

Experimental Protocols

The characterization of this compound-containing oligonucleotides relies on a suite of biophysical and analytical techniques.

Caption: Experimental workflow for thermodynamic analysis.

Oligonucleotide Synthesis and Purification

-

Synthesis : Oligonucleotides containing this compound are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The this compound phosphoramidite building block is incorporated at the desired position in the sequence during the synthesis cycle.

-

Deprotection and Cleavage : Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using an ammonium (B1175870) hydroxide (B78521) solution.

-

Purification : The crude oligonucleotide is purified to ensure high purity for subsequent experiments. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary method for observing the conformational transition from B-DNA or A-RNA to Z-form.

-

Sample Preparation : Purified oligonucleotides are dissolved in a buffered solution (e.g., 5-10 mM sodium phosphate, pH 7.0).

-

Measurement : The CD spectrum is recorded over a range of wavelengths (typically 220-320 nm). B-DNA shows a positive band around 275 nm and a negative band around 245 nm. Z-DNA exhibits a characteristic inverted spectrum with a negative band near 290 nm and a positive band near 260 nm.

-

Salt Titration : To determine the B-Z transition midpoint, CD spectra are recorded at increasing concentrations of salt (e.g., NaCl or NaClO₄). The change in the CD signal at a characteristic wavelength is plotted against the salt concentration.

UV Thermal Denaturation (Melting) Studies

UV melting is used to determine the melting temperature (Tm) of the duplex, which is a measure of its thermal stability.

-

Sample Preparation : Equimolar amounts of the complementary oligonucleotide strands are annealed in a buffered solution containing a defined salt concentration (e.g., 10 mM sodium phosphate, 100 mM NaCl).

-

Melting Profile : The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C/min). As the duplex denatures into single strands, the absorbance increases (hyperchromicity).

-

Tm Determination : The Tm is the temperature at which 50% of the duplex has dissociated. It is determined as the maximum of the first derivative of the melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for obtaining high-resolution structural information.

-

Sample Preparation : A concentrated solution (e.g., 1 mM) of the oligonucleotide duplex is prepared in D₂O with a suitable buffer.

-

Data Acquisition : 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

Structural Analysis : The presence of a strong NOE between the guanine H8 proton (or methyl protons in m8G) and the H1' proton of its own sugar is a definitive indicator of the syn conformation. This data is used to confirm the Z-form structure.

Conclusion and Future Directions

The incorporation of this compound into oligonucleotides provides a potent method for stabilizing the Z-conformation of both DNA and RNA. Thermodynamic data consistently demonstrate that this modification significantly lowers the free energy of the Z-form relative to the B- or A-form, facilitating the transition under physiological salt conditions. The experimental protocols outlined in this guide—synthesis, CD spectroscopy, UV melting, and NMR—form the standard toolkit for characterizing these modified oligonucleotides.

For researchers, m8G serves as an invaluable tool for probing the structure and function of Z-DNA and Z-RNA in biological systems. For drug development professionals, the enhanced stability and unique conformation conferred by m8G offer opportunities for designing novel oligonucleotides with improved therapeutic properties, such as enhanced nuclease resistance or specific protein recognition profiles. Future research will likely focus on leveraging these properties to develop Z-DNA-binding drugs and to further elucidate the role of Z-form nucleic acids in health and disease.

References

- 1. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide Focused on 8-Methylguanosine and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Purine (B94841) nucleoside analogs represent a cornerstone in the chemotherapy of various malignancies. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cancer cells. This technical guide delves into the antitumor activities of this class of compounds, with a specific focus on 8-Methylguanosine and the closely related 7-Methylguanine. We will explore their mechanisms of action, present available quantitative efficacy data, detail relevant experimental protocols, and visualize the key signaling pathways involved in their anticancer effects.

Introduction to Purine Nucleoside Analogs

Purine nucleoside analogs are a class of antimetabolites that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine (B1672433).[1] These synthetic compounds can disrupt cellular processes by inhibiting key enzymes involved in DNA and RNA synthesis, leading to cytotoxicity, particularly in cancer cells.[1][2] Several purine nucleoside analogs, including mercaptopurine, thioguanine, and fludarabine, are FDA-approved for the treatment of various cancers, primarily hematological malignancies.[3][4] Their mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[5]

This compound: An Inducer of Cancer Cell Differentiation

This compound is a substituted purine nucleoside analog that has been investigated for its potential to induce differentiation in cancer cells, thereby terminating their proliferation.

Quantitative Data: Induction of Cell Differentiation

| Compound | Concentration (mM) | Benzidine-Positive Cells (%) | Cell Line |

| 8-Methyl-N(CH3)2-guanosine | 5 | 68 | Friend murine erythroleukemia |

| 8-Methylamino-guanosine | 1 | 42 | Friend murine erythroleukemia |

| 8-Amino-guanosine | 0.4 | 34 | Friend murine erythroleukemia |

| 8-Hydroxy-guanosine | 5 | 33 | Friend murine erythroleukemia |

| This compound (8-MeG) | Not specified | Induces proliferation in 3T3 fibroblasts | Swiss mouse embryo 3T3 fibroblasts |

| 8-Oxo-guanosine | Not specified | Induces proliferation in B16F10 melanoma | Mouse B16F10 melanoma |

Data sourced from a study on 8-substituted guanosine and 2'-deoxyguanosine (B1662781) derivatives.[6] It is important to note that another study showed this compound induced proliferation in 3T3 fibroblasts, suggesting its effects may be cell-type specific.[1]

7-Methylguanine: A PARP-1 Inhibitor with In Vivo Antitumor Activity

7-Methylguanine (7-MG), a structural isomer of this compound, has demonstrated notable antitumor activity through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair.

Quantitative Data: PARP Inhibition and In Vivo Efficacy

| Assay Type | Target | IC50 (µM) |

| PARP-1 Enzyme Assay | PARP-1 | 150 |

| PARP-2 Enzyme Assay | PARP-2 | 50 |

IC50 values for 7-Methylguanine in inhibiting PARP-1 and PARP-2 activity.

| Animal Model | Treatment | Tumor Growth Inhibition (%) |

| Akatol mouse colon cancer | 7-MG (50 mg/kg, i.g., 3 times/week) | 52.5 |

| HCT116 human colon cancer xenograft | 7-MG (50 mg/kg, i.g., 3 times/week) | 37.8 |

| HCT116 human colon cancer xenograft | 7-MG + Cisplatin | 80.0 |

In vivo antitumor activity of 7-Methylguanine.[3]

Signaling Pathways in Purine Nucleoside Analog-Mediated Antitumor Activity

The antitumor effects of purine nucleoside analogs are mediated through complex signaling pathways. While the direct impact of this compound on these pathways requires further elucidation, the known mechanisms of related compounds, particularly those involving N7-methylguanosine (m7G) modifications and PARP inhibition, provide a framework for understanding their action.

METTL1/WDR4 and the PI3K/AKT/mTOR Pathway

The METTL1/WDR4 methyltransferase complex is responsible for m7G modification of tRNA, which can regulate the translation of specific mRNAs. In several cancers, this complex is upregulated and promotes tumorigenesis by enhancing the translation of oncogenes and activating pro-survival signaling pathways like the PI3K/AKT/mTOR pathway. Purine analogs that could potentially modulate the activity of METTL1/WDR4 or the stability of m7G-modified transcripts could therefore impact this critical cancer-promoting pathway.

PARP Inhibition and DNA Damage Response

7-Methylguanine acts as a PARP-1 inhibitor. PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can be converted to more lethal double-strand breaks during replication. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.

Experimental Protocols

Cell Differentiation Assay (Benzidine Staining)

This protocol is adapted for assessing erythroid differentiation in Friend murine erythroleukemia cells.

-

Cell Culture: Culture Friend murine erythroleukemia cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum.

-

Treatment: Seed cells at a density of 1 x 10^5 cells/mL and treat with various concentrations of the 8-substituted guanosine analogs.

-

Incubation: Incubate the cells for 4-5 days to allow for differentiation.

-

Staining:

-

Centrifuge 0.2 mL of the cell suspension and resuspend the pellet in 0.1 mL of saline.

-

Add 20 µL of benzidine (B372746) solution (0.2% benzidine in 0.5 M acetic acid) and 10 µL of 30% hydrogen peroxide.

-

After 10 minutes at room temperature, count the number of blue (benzidine-positive) and unstained cells using a hemocytometer.

-

-

Analysis: Calculate the percentage of benzidine-positive cells.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of purine nucleoside analogs on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PARP-1 Enzyme Activity Assay

This protocol is for determining the inhibitory activity of compounds like 7-Methylguanine on PARP-1.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl), activated DNA, and biotinylated NAD+.

-

Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., 7-Methylguanine).

-

Enzyme Addition: Initiate the reaction by adding recombinant human PARP-1 enzyme.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated PAR chains.

-

Wash the plate and add a primary antibody against PAR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a colorimetric HRP substrate and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Conclusion

Purine nucleoside analogs, including this compound and 7-Methylguanine, exhibit promising antitumor activities through diverse mechanisms. While this compound shows potential in inducing cancer cell differentiation, 7-Methylguanine demonstrates potent PARP-1 inhibition and in vivo efficacy. The modulation of key signaling pathways such as the PI3K/AKT/mTOR cascade represents a crucial aspect of their anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in obtaining comprehensive cytotoxicity data and understanding its specific molecular targets and signaling consequences. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers in the field of anticancer drug development.

References

- 1. Cell proliferation induced by 8-oxoguanosine and this compound, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Hemoglobin synthesis in murine virus-induced leukemic cells in vitro: stimulation of erythroid differentiation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]

- 5. 4.9. Cell Differentiation Assays [bio-protocol.org]

- 6. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application